molecular formula C23H28O10 B160643 Astraisoflavanin CAS No. 131749-60-5

Astraisoflavanin

Cat. No. B160643
M. Wt: 464.5 g/mol
InChI Key: ABIQOWLHYABFIJ-IMVNFGOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astraisoflavanin, also known as 3,4-dihydroxy-2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-8-one, is a flavonoid compound that is found in various plants, including Astragalus membranaceus and Dalbergia odorifera. It has gained interest in the scientific community due to its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism Of Action

The mechanism of action of astraisoflavanin is not fully understood; however, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of oxidative stress, and regulation of cell signaling pathways.

Biochemical And Physiological Effects

Astraisoflavanin has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain.

Advantages And Limitations For Lab Experiments

One advantage of using astraisoflavanin in lab experiments is its potential medicinal properties, which make it a promising candidate for drug development. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on astraisoflavanin. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

Astraisoflavanin can be synthesized through various methods, including the use of chemical reactions and extraction from natural sources. One common method involves the use of chalcone as a starting material, which is then subjected to cyclization and methylation reactions to form astraisoflavanin.

Scientific Research Applications

Astraisoflavanin has been the subject of numerous scientific studies due to its potential medicinal properties. One study found that it exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study showed that it had antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

CAS RN

131749-60-5

Product Name

Astraisoflavanin

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H28O10/c1-29-15-6-5-14(22(30-2)19(15)26)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)18(25)17(9-24)33-23/h3-6,8,12,17-18,20-21,23-28H,7,9-10H2,1-2H3/t12-,17-,18-,20+,21-,23-/m1/s1

InChI Key

ABIQOWLHYABFIJ-IMVNFGOTSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)OC)O

SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O

Other CAS RN

131749-60-5

synonyms

astraisoflavanin
mucronulatol -7-O-glucopyranoside

Origin of Product

United States

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